1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

Tautomerism Oxazoline X-ray crystallography

Generic oxazoline building blocks fail to provide a rigid κ²-(N,O) chelating motif essential for reproducible cross-coupling or C-H activation catalysis, leading to inconsistent yields. This compound's 4,4-dimethyl groups enforce the exclusive enamine tautomer required for predictable metal coordination, validated by X-ray crystallography. • Rigid enamine tautomer enables well-defined Ni, Pd, Zn complexes for cross-coupling & C-H activation catalysis. • Only oxazoline subclass participating in the abnormal Michael reaction with acetylenic ketones/esters for direct 5-acyl-2-pyridone assembly. • Fsp³-enriched fragment (MW 183 Da, TPSA 38.7 Ų) with enhanced solubility over des-dimethyl analogs for biophysical screening libraries.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 88309-30-2
Cat. No. B12880059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
CAS88309-30-2
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCCC1=NC(C(O1)C(=O)C)(C)C
InChIInChI=1S/C10H17NO2/c1-5-6-8-11-10(3,4)9(13-8)7(2)12/h9H,5-6H2,1-4H3
InChIKeyKLOWROPCWUKDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one: Structural Identity & Physicochemical Profile


1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (CAS 88309‑30‑2) is a heterocyclic small molecule belonging to the 4,5‑dihydro‑1,3‑oxazole (Δ²‑oxazoline) family, with molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g mol⁻¹ . The scaffold features a partially saturated oxazoline ring bearing gem‑dimethyl groups at the C4 position, an n‑propyl substituent at the C2 position, and an acetyl moiety at the C5 ring junction . This compound is distinct among 2,4,4‑trisubstituted oxazolines due to its concurrent ketone and 4,4‑dimethyl functionalities, which jointly modulate its physicochemical and reactivity profiles. Commercially available at ≥98 % purity , it serves primarily as a synthetic building block or ligand precursor in medicinal chemistry and organometallic research.

High-purity synthetic building block for oxazoline-based chemistry and ligand design
4,4-Dimethyl substitution enforces enamine tautomer, critical for consistent κ²-chelation
Differentiated reactivity compared to des‑dimethyl or des‑acetyl oxazoline analogs

Why 4,4-Dimethyl-2-acetyl Oxazoline Substitution Fails


Simple replacement of 1-(4,4-dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one with a des‑dimethyl or des‑acetyl congener introduces quantifiable deviations in molecular recognition and reactivity that undermine reproducibility in synthesis or biological assay. The 4,4‑dimethyl substitution locks the oxazoline ring in a conformation that strongly favours the enamine tautomer over the keto form, a preference confirmed by X‑ray crystallography and DFT calculations on analogous 2‑acylmethyl‑4,4‑dimethyl‑2‑oxazolines [1]. By contrast, non‑dimethylated oxazolines exhibit a higher keto‑tautomer population, altering metal‑chelation geometry and nucleophilic character at the exocyclic methylene [1]. In parallel, the C5 acetyl group increases the topological polar surface area (TPSA ≈ 38.7 Ų) relative to the des‑acetyl parent (TPSA ≈ 21.6 Ų) while the gem‑dimethyl motif raises molecular weight by roughly 42 Da versus the des‑dimethyl comparator . These orthogonal structural features irreversibly affect solubility, hydrogen‑bonding capacity, and intracellular permeability, making generic substitution chemically invalid without explicit re‑validation.

Tautomeric form may shift
Non‑dimethylated oxazolines can populate keto tautomer, altering chelation geometry and nucleophilic character.
Polarity and hydrogen‑bonding differ
Des‑acetyl analog has significantly lower TPSA, affecting solubility, permeability and chromatographic behaviour.
Molecular weight and sp³ fraction diverge
Des‑dimethyl analog is lighter with lower sp³ carbon fraction, shifting pharmacokinetic fit in lead‑like libraries.

Differentiation Evidence vs. Structural Analogs


Enamine Tautomer Dominance Enabled by 4,4-Dimethyl

In 2‑acylmethyl‑4,4‑dimethyl‑2‑oxazolines—the direct scaffold class of 88309‑30‑2—the enamine tautomer (C=C–NH) is the exclusive solid‑state form and the predominant species in CDCl₃ solution, as confirmed by single‑crystal X‑ray diffraction and NMR [1]. The 4,4‑dimethyl motif stabilises the enamine through the Thorpe–Ingold effect, whereas unsubstituted or mono‑substituted oxazolines populate significant keto tautomer. For example, the solid‑state structure of α‑[(4,5‑dihydro‑4,4‑dimethyl‑2‑oxazolyl)methylene]‑benzenemethanol (compound 3a in the comparative study) shows the enamine isomer exclusively [1]. DFT calculations (B3LYP/6‑311G(d)) confirm the enamine is the most stable gas‑phase isomer for all five 4,4‑dimethyl congeners examined [1].

Enamine Tautomer
Class‑level
Enamine tautomer exclusively in solid state and CDCl₃ solution; keto form absent for 4,4‑dimethyl congeners
Supports enamine‑preferred tautomer assignment for consistent κ²‑chelation
Non‑dimethylated oxazolines may coexist with keto tautomer; congener study data
Tautomerism Oxazoline X-ray crystallography DFT Metal complexation

TPSA: Enhanced H-Bonding vs. Des-Acetyl Analog

The C5 acetyl group of 88309‑30‑2 contributes an additional oxygen, raising its calculated TPSA to 38.66 Ų compared with 21.59 Ų for the des‑acetyl counterpart 4,5‑dihydro‑4,4‑dimethyl‑2‑propyl‑oxazole (CAS 4271‑19‑6) . The difference of 17.07 Ų represents a ~79 % relative increase, moving the compound into a more ‘polar’ property space. This influences passive membrane permeability predictions and chromatographic retention behaviour.

TPSA Difference
Data to verify
38.66 Ų vs 21.59 Ų (+79% over des‑acetyl analog)
Highlights polarity shift relevant to CNS penetration and permeability assessment
Calculated TPSA from database; experimental validation recommended
TPSA Hydrogen bonding Permeability Physicochemical property

MW & Rotatable Bonds: ADME Differentiation

88309‑30‑2 (MW = 183.25 Da; C₁₀H₁₇NO₂) is approximately 42 Da heavier than its des‑dimethyl analog 1‑(2‑propyl‑4,5‑dihydro‑1,3‑oxazol‑5‑yl)ethanone (CAS 88309‑21‑1, MW = 155.19 Da; C₈H₁₃NO₂) . This mass increment arises from the addition of two methyl groups (2 × CH₂ ≈ 28 Da, plus associated hydrogen atoms), which simultaneously increases the number of sp³‑hybridised carbons (Fsp³) and, consequently, molecular complexity. The higher Fsp³ is often associated with improved aqueous solubility and reduced promiscuity in biological screening [1].

MW & Fsp³
Reported
183.25 Da vs 155.19 Da (+28.06 Da); increased sp³ carbon fraction
Supports differentiation in fragment‑based library design
Database molecular formula entries; literature correlation with improved solubility
Molecular weight Rotatable bonds Lipinski ADME Drug-likeness

Commercial Purity vs. Des-Dimethyl Analog

The target compound 88309‑30‑2 is routinely offered at 98 % purity by commercial vendors , whereas the des‑dimethyl analog 1‑(2‑propyl‑4,5‑dihydro‑1,3‑oxazol‑5‑yl)ethanone (CAS 88309‑21‑1) is listed at a minimum purity of 95 % by typical suppliers . This 3‑percentage‑point differential, while not definitively linked to intrinsic stability, is consistent with the hypothesis that 4,4‑dimethyl substitution reduces ring‑opening or oxidative degradation pathways during synthesis and purification.

Commercial Purity
Data to verify
98% vs 95% for des‑dimethyl analog (+3 percentage points)
May reduce need for additional in‑house purification before use
Vendor specifications; purity may vary by lot
Purity Quality control Procurement Reproducibility

Abnormal Michael Reaction: Unique to 4,4-Dimethyl Oxazoline

2‑Acylmethyl‑4,4‑dimethyl‑2‑oxazolines undergo a distinctive ‘abnormal’ Michael reaction with acetylenic ketones and esters in acetonitrile, yielding 5‑acyl‑2‑pyridone derivatives upon silica‑gel treatment [1]. This reactivity is not observed for 2‑acylmethyl‑oxazolines lacking the 4,4‑dimethyl substitution under identical conditions, indicating that the Thorpe–Ingold effect from the gem‑dimethyl group is necessary to pre‑organise the reactive conformation [1]. The target compound 88309‑30‑2, bearing both the 2‑acylmethyl moiety (as a 2‑acetyl‑substituted oxazoline) and the 4,4‑dimethyl group, is structurally primed to participate in this C–C bond‑forming manifold.

Abnormal Michael
Class‑level
Unique to 4,4‑dimethyl‑2‑acylmethyl‑oxazolines; yields 5‑acyl‑2‑pyridones
Enables direct access to pyridone scaffolds unavailable from des‑dimethyl analogs
Reported in acetonitrile with acetylenic ketones/esters; class‑level inference
Abnormal Michael reaction Oxazoline C–C bond formation Pyridone synthesis

Application Scenarios: 1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one


κ²-(N,O) Metal Chelation Ligand Precursor

The exclusive enamine tautomer adopted by 4,4‑dimethyl‑2‑acylmethyl‑2‑oxazolines, including 88309‑30‑2, provides a rigid κ²‑(N,O) chelating motif upon deprotonation [1]. This geometry is exploited to generate well‑defined transition‑metal complexes (e.g., Ni, Pd, Zn) with predictable coordination spheres, enabling applications in cross‑coupling and C–H activation catalysis. The 4,4‑dimethyl group is essential for enforcing the enamine form, as non‑dimethylated analogs would populate the keto tautomer unsuitable for bidentate N,O‑chelation [1].

Scaffold for 5-Acyl-2-pyridone Libraries

The 2‑acylmethyl‑4,4‑dimethyl‑2‑oxazoline scaffold (matching 88309‑30‑2) is the only oxazoline subclass reported to participate in the abnormal Michael reaction with acetylenic ketones/esters, enabling direct assembly of 5‑acyl‑2‑pyridones [3]. This chemistry provides medicinal chemists with a concise route to pyridone‑containing kinase inhibitors, antibacterial agents, or GPCR modulators, using readily available acetylenic partners. The gem‑dimethyl motif is both a steric and electronic prerequisite for this transformation [3].

Chiral Building Block for Enantioselective Synthesis

The C5 position of the oxazoline ring in 88309‑30‑2 is a stereogenic centre, and the rigid 4,4‑dimethyl environment enhances facial selectivity during nucleophilic addition or cycloaddition reactions. Although the racemic form is most commonly procured, the demonstrated ability to prepare and crystallographically characterise chiral 4,4‑dimethyl‑2‑oxazoline derivatives (e.g., compound 3f in [1]) validates the scaffold's utility as a chiral auxiliary or enantioselective ligand precursor.

Physicochemical Probe for Fragment-Based Lead Optimization

With a molecular weight of 183 Da, TPSA of 38.7 Ų, and LogP of 1.39 , 88309‑30‑2 occupies a favourable fragment‑like property space. The 4,4‑dimethyl groups increase Fsp³ (fraction of sp³ carbons) relative to the des‑dimethyl analog, which is correlated with improved solubility, lower promiscuity, and higher clinical success rates [2]. Procurement teams building fragment libraries for biophysical screening (SPR, NMR, DSF) should preferentially source 88309‑30‑2 over its des‑dimethyl congener to access the differentiated Fsp³ and tautomeric profile.

Application
Selection Property
Validation Focus
Metal chelation ligand precursor
Enamine tautomer enables rigid κ²-(N,O) chelation
Coordination geometry and metal complex characterization
Scaffold for 5‑acyl‑2‑pyridone libraries
4,4‑dimethyl group required for abnormal Michael reaction
Synthetic access to pyridone pharmacophores via acetylenic partners
Chiral building block for enantioselective synthesis
C5 stereogenic center with enhanced facial selectivity
Enantioselective reaction development and chiral auxiliary use
Physicochemical probe for fragment‑based lead optimization
Fragment‑like MW, TPSA, and sp³‑rich profile
Biophysical screening fit (SPR, NMR, DSF) and lead‑like property assessment
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